2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid
Description
2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Properties
IUPAC Name |
2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(16)7-11/h1-7,15-16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJBXDAPCWOKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689102 | |
| Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-57-5 | |
| Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxymethylphenylboronic acid with 2-hydroxybenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 100°C .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) for nitration or halogen sources like bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of 4-formyl-2-hydroxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-(4-hydroxymethylphenyl)methanol.
Substitution: Formation of 2-hydroxy-4-(4-hydroxymethylphenyl)benzoic acid derivatives with various substituents on the aromatic ring.
Scientific Research Applications
2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. Additionally, its anti-inflammatory effects may involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethylphenylboronic acid: Shares the hydroxymethylphenyl group but lacks the carboxyl group.
2-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.
2-Hydroxy-4-methylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
2-Hydroxy-4-(4-hydroxymethylphenyl)benzoic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
